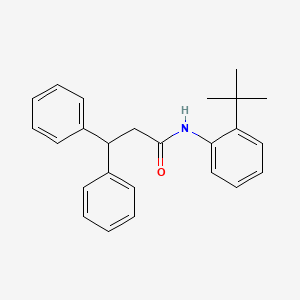

![molecular formula C17H17ClF3N3O3S B4620520 N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4620520.png)

N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide

説明

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the formation of intermediates like thiadiazoles, oxathiazoles, and acrylamidines through reactions with N-sulfonylamines and azirines. The process reflects a detailed understanding of the interactions and transformations of functional groups under specific conditions (Tornus, Schaumann, & Adiwidjaja, 1996).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds reveal the impact of substituent positioning and tautomerism on the compound's configuration and stability. Studies utilizing crystallography and spectroscopic methods provide insights into the arrangement and behavior of molecules, demonstrating the favored synperiplanar arrangement and tautomerism effects (Pyrih et al., 2023).

Chemical Reactions and Properties

The chemical behavior of compounds under various conditions, including their reactivity with other chemical entities, highlights the versatility and complexity of chemical reactions. For instance, reactions involving dimethylamino and sulfonyl groups indicate a range of possible outcomes, including the formation of novel rings and structures depending on the reactants and conditions (Kawano et al., 1992).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and stability, are crucial for understanding their behavior in different environments. Studies detailing the synthesis and decomposition of related compounds provide valuable data on their physical characteristics and how these may be influenced by molecular structure and substituent effects (Zhu & Desmarteau, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, potential for undergoing substitution reactions, and the ability to form stable complexes, are essential for the comprehensive understanding of a compound's chemistry. Research into the interactions and reactivity of compounds with similar functional groups sheds light on the potential chemical behavior of "N1-[2-chloro-5-(trifluoromethyl)phenyl]-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide" (Crich & Smith, 2000).

科学的研究の応用

Fluorescent Molecular Probes

One application of N1-[2-chloro-5-(trifluoromethyl)phenyl]-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide and related compounds is in the development of fluorescent molecular probes. Diwu et al. (1997) explored the synthesis of fluorescent solvatochromic dyes with a “push-pull” electron transfer system, exhibiting strong solvent-dependent fluorescence. These compounds can be used as ultra-sensitive fluorescent molecular probes to study biological events and processes, owing to their fluorescence-environment dependence, long emission wavelengths, and high fluorescence quantum yields (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Reactions of Organosulfur Compounds

Research by Cremlyn and Nunes (1987) on the reactions of N-phenylmaltimide with chlorosulfonic acid, yielding various sulfonamides, suggests the potential for this chemical in organosulfur compound synthesis. Such reactions can be relevant in the synthesis of complex organosulfur compounds (Cremlyn & Nunes, 1987).

Oxidation of Organosulfonamides

The study by Rozentsveig et al. (2001) on the oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides to produce various acetamides underlines the importance of such chemical structures in oxidative reactions. This can have implications in organic synthesis and the creation of novel compounds (Rozentsveig, Rozentsveig, Levkovskaya, & Mirskova, 2001).

Homocoupling Reactions of Organosilanes

Ikegashira et al. (1997) demonstrated that compounds like dimethyl sulfoxide can facilitate homocoupling reactions of organosilanes, pointing towards its utility in creating complex organic structures (Ikegashira, Nishihara, Hirabayashi, Mori, & Hiyama, 1997).

Fluorescent Detection in Biological Research

The use of dansyl-chloride, which contains a similar dimethylamino sulfonyl group, for the detection of amino acids and serotonin in nervous tissue as studied by Leonard and Osborne (1975), highlights the relevance of these compounds in biological research for detecting and analyzing biological substances (Leonard & Osborne, 1975).

Synthesis of Fluorinated Polymers

Wang et al. (2014) explored the synthesis of fluorinated poly(ether sulfone imide)s using aromatic diamine monomers with pendant trifluoromethyl groups, indicating the potential of N1-[2-chloro-5-(trifluoromethyl)phenyl]-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide in polymer chemistry (Wang, Wentao, Yunyun, Xiaoyan, Li, & Qiang, 2014).

特性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClF3N3O3S/c1-23(2)28(26,27)24(13-6-4-3-5-7-13)11-16(25)22-15-10-12(17(19,20)21)8-9-14(15)18/h3-10H,11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAABTACMYZZNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

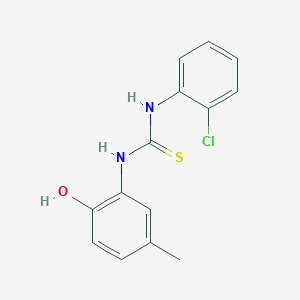

![N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4620439.png)

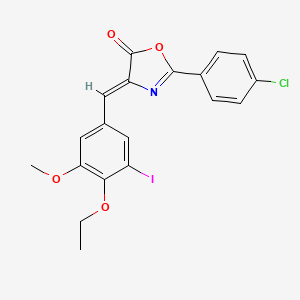

![2-(3-chlorophenyl)-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4620447.png)

![6-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4620455.png)

![{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4620467.png)

![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4620486.png)

![{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B4620491.png)

![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4620505.png)

![methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B4620513.png)

![5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide](/img/structure/B4620523.png)

![dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate](/img/structure/B4620534.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide](/img/structure/B4620543.png)